

Application Note: ¹H and ¹³C NMR Characterization of cis-1-Chloropropene

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Compound of Interest		
Compound Name:	cis-1-Chloropropene	
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Abstract

This document provides a detailed protocol for the characterization of **cis-1-chloropropene** using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data tables summarizing chemical shifts (δ) and coupling constants (J), a step-by-step experimental protocol for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the structural elucidation and purity assessment of halogenated alkenes.

Introduction

cis-1-Chloropropene is a halogenated hydrocarbon of interest in organic synthesis and as a potential intermediate in pharmaceutical and agrochemical development. Accurate structural confirmation and purity analysis are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This note details the application of ¹H and ¹³C NMR for the complete spectral characterization of **cis-1-chloropropene**.

Chemical Structure and Proton Labeling

The structure of **cis-1-chloropropene** with proton assignments for NMR is shown below:



¹H and ¹³C NMR Spectral Data

The NMR spectral data for **cis-1-chloropropene** were acquired in acetone, providing distinct signals for each proton and carbon environment.

¹H NMR Data

The proton NMR spectrum exhibits signals for the three chemically non-equivalent protons. The data, acquired on a 300 MHz spectrometer, is summarized in the table below.[1]

Proton Label	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H(A)	6.14	Doublet of Quartets (dq)	J(A,B) = 7.0, J(A,C) = -1.8
H(B)	5.90	Doublet of Doublets (dd)	J(A,B) = 7.0, J(B,C) = 6.8
H(C)	1.72	Doublet of Doublets (dd)	J(B,C) = 6.8, J(A,C) = -1.8

Note: Data was obtained in a 10 mol% solution in acetone.[1]

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **cis-1-chloropropene** shows three distinct signals corresponding to the three carbon atoms in the molecule.

Carbon Atom	Chemical Shift (δ) [ppm]
C1 (-CHCI)	Data not available
C2 (=CH-)	Data not available
C3 (-CH ₃)	Data not available

(Unfortunately, specific ¹³C NMR chemical shift values for **cis-1-chloropropene** were not available in the searched public domain resources.)



Experimental Protocols

A generalized protocol for the acquisition of high-quality NMR spectra of a volatile liquid like **cis-1-chloropropene** is provided below.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- Materials and Equipment:
 - High-quality 5 mm NMR tubes
 - Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)
 - Pasteur pipette with a cotton or glass wool plug
 - Vortex mixer
 - Analytical balance
- Procedure for Liquid Samples:
 - Ensure the NMR tube is clean and dry to avoid impurities and signal distortion.
 - 2. For ¹H NMR, prepare a solution by dissolving 1-5 mg of cis-1-chloropropene in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.
 - 3. Filter the solution through a Pasteur pipette containing a small plug of Kimwipe or glass wool directly into the NMR tube to remove any particulate matter.
 - 4. The final sample volume in a 5 mm tube should be around 0.6 mL, corresponding to a height of approximately 4-5 cm.
 - 5. Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.



6. Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

II. NMR Data Acquisition

The following are general parameters for data acquisition. Specific settings may need to be optimized for the instrument in use.

- Instrument: 500 MHz (or other) NMR Spectrometer
- · Locking and Shimming:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
- 1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
 - Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time (aq): 2-4 seconds
 - Spectral Width (sw): 12-16 ppm
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
 - Number of Scans: 128-1024 (or more, depending on sample concentration)
 - Relaxation Delay (d1): 2-5 seconds



Spectral Width (sw): 0-220 ppm

III. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale. For ¹H and ¹³C NMR, the residual solvent peak can be used as a secondary reference (e.g., acetone-d₆ at 2.05 ppm for ¹H and 29.84 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking to determine the precise chemical shifts.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR characterization process.



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Caption: Experimental workflow for NMR characterization.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and reliable method for the structural confirmation of **cis-1-chloropropene**. The presented ¹H NMR data and the general experimental protocol offer a comprehensive guide for researchers working with this and similar volatile organic compounds. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum are in full agreement with the cis configuration of the double bond, allowing for unambiguous structural assignment.



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References

- 1. CIS-1-CHLOROPROPENE(16136-84-8) 13C NMR spectrum [chemicalbook.com]
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